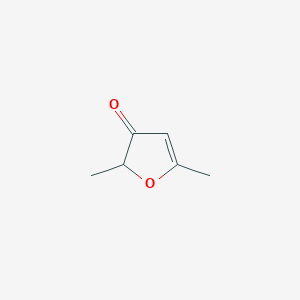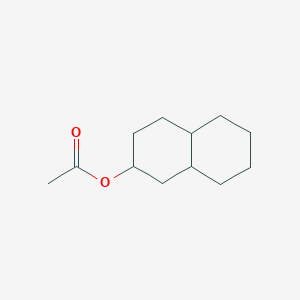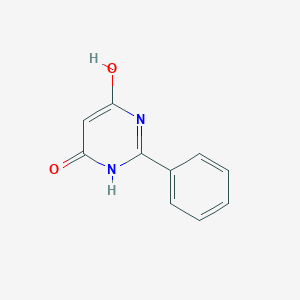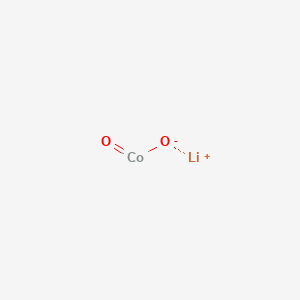
Lithium cobalt(III) oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Lithium cobalt(III) oxide (LiCoO2), also known as lithium cobaltate or lithium cobaltite, is a chemical compound that is commonly used in the positive electrodes of lithium-ion batteries . The primary targets of this compound are the lithium-ion batteries where it serves as a cathode material .
Mode of Action
The structure of LiCoO2 consists of layers of monovalent lithium cations (Li+) that lie between extended anionic sheets of cobalt and oxygen atoms . The cobalt atoms are formally in the trivalent oxidation state (Co3+) and are sandwiched between two layers of oxygen atoms (O2−) . During the operation of lithium-ion batteries, LiCoO2 undergoes redox reactions, which involve the transfer of electrons. These reactions are crucial for the functioning of the battery .
Biochemical Pathways
These interactions induce the release of Co2+ ions and alter the redox state of these biologically important transporters .
Pharmacokinetics
The term pharmacokinetics is typically used to describe the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs within the body The ‘absorption’ can be thought of as the uptake of lithium ions during the charging process, ‘distribution’ as the movement of these ions within the battery, ‘metabolism’ as the redox reactions occurring at the electrodes, and ‘excretion’ as the release of energy during discharge. The exact properties depend on various factors such as the design of the battery and the operating conditions .
Result of Action
The result of the action of LiCoO2 in a lithium-ion battery is the storage and release of electrical energy. During the charging process, lithium ions are intercalated into the LiCoO2 structure, and during discharge, these ions are released, generating an electric current . The interaction of LiCoO2 with NADH and GSH induces the release of Co2+ ions and alters the redox state of these biologically important transporters .
Action Environment
The action of LiCoO2 is influenced by various environmental factors. For instance, the performance of a lithium-ion battery can be affected by temperature, with extreme temperatures potentially leading to reduced performance or even failure. Additionally, the presence of moisture can lead to the degradation of LiCoO2, affecting the lifespan and performance of the battery . In a biological environment, the presence of molecules like NADH and GSH can lead to redox reactions with LiCoO2 .
Análisis Bioquímico
Biochemical Properties
Lithium Cobalt(III) Oxide has been found to interact with various biomolecules, primarily through the generation of reactive oxygen species (ROS). The ROS generated by this compound can induce oxidative stress in cells, leading to changes in the expression of oxidative stress genes .
Cellular Effects
The oxidative stress induced by this compound can have significant effects on cellular processes. It has been shown to cause DNA breakage and changes in gene expression in B. subtilis, a model bacterium . These effects are not solely due to the Co ions released by the compound, but also involve the generation of ROS .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the generation of ROS and the release of Co ions. The ROS generated by the compound can cause DNA damage and changes in gene expression . The Co ions released by the compound can also have biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, freshly suspended this compound nanoparticles have been found to generate ROS primarily through H2O2 production. After 48 hours, the generation of H2O2 subsides, and higher concentrations of Co ions are released .
Metabolic Pathways
Given its ability to generate ROS and release Co ions, it is likely that the compound could interact with various enzymes and cofactors and potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Given its nanoscale size and its ability to generate ROS and release Co ions, it is likely that the compound could interact with various transporters or binding proteins .
Subcellular Localization
Given its nanoscale size and its ability to generate ROS and release Co ions, it is likely that the compound could be directed to specific compartments or organelles within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium cobalt(III) oxide can be synthesized by heating a stoichiometric mixture of lithium carbonate (Li₂CO₃) and cobalt(II,III) oxide (Co₃O₄) or metallic cobalt at temperatures between 600°C and 800°C. The product is then annealed at 900°C for several hours under an oxygen atmosphere . Another method involves the calcination of hydrated cobalt oxalate (β-CoC₂O₄·2H₂O) with lithium hydroxide (LiOH) at temperatures up to 900°C .
Industrial Production Methods: In industrial settings, this compound is often produced using solid-state reactions. This involves mixing lithium carbonate and cobalt oxide powders, followed by high-temperature calcination. Advanced methods such as electrospinning have also been explored to produce nanostructured this compound with improved properties .
Types of Reactions:
Oxidation and Reduction: this compound undergoes redox reactions, which are crucial for its function in lithium-ion batteries.
Substitution: The compound can undergo substitution reactions where lithium ions are replaced by other metal ions to modify its properties.
Common Reagents and Conditions:
Oxidation: Involves exposure to oxygen or other oxidizing agents at high temperatures.
Reduction: Can be achieved using reducing agents such as hydrogen or carbon monoxide at elevated temperatures.
Major Products:
Oxidation: Produces higher oxidation state cobalt oxides.
Reduction: Results in lower oxidation state cobalt compounds or metallic cobalt.
Aplicaciones Científicas De Investigación
Lithium cobalt(III) oxide is extensively used in the field of energy storage, particularly in lithium-ion batteries. Its high theoretical capacity and excellent rate capability make it a preferred cathode material . Beyond energy storage, it is also used in:
Chemistry: As a catalyst in various chemical reactions.
Biology and Medicine: Research on its potential effects on biological systems, including its role in generating reactive oxygen species.
Comparación Con Compuestos Similares
- Lithium manganese oxide (LiMn₂O₄)
- Lithium iron phosphate (LiFePO₄)
- Lithium nickel cobalt manganese oxide (LiNiCoMnO₂)
Comparison:
- Lithium manganese oxide: Offers better thermal stability but lower capacity compared to lithium cobalt(III) oxide.
- Lithium iron phosphate: Known for its safety and long cycle life but has a lower energy density.
- Lithium nickel cobalt manganese oxide: Provides a balance between capacity, stability, and cost, making it a versatile choice for various applications .
This compound remains unique due to its high energy density and excellent electrochemical performance, making it a critical component in modern lithium-ion batteries .
Propiedades
Número CAS |
12190-79-3 |
|---|---|
Fórmula molecular |
CoLiO2 |
Peso molecular |
97.9 g/mol |
Nombre IUPAC |
lithium;cobalt(3+);oxygen(2-) |
InChI |
InChI=1S/Co.Li.2O/q+3;+1;2*-2 |
Clave InChI |
LSZLYXRYFZOJRA-UHFFFAOYSA-N |
SMILES |
[Li+].[O-][Co]=O |
SMILES isomérico |
[Li+].[O-][Co]=O |
SMILES canónico |
[Li+].[O-2].[O-2].[Co+3] |
Key on ui other cas no. |
12190-79-3 |
Descripción física |
DryPowde |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
Li(x)CoO2 lithium cobalt oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


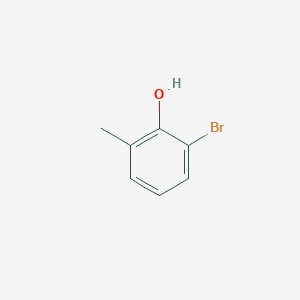
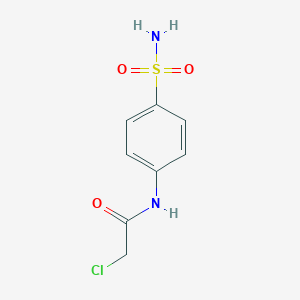
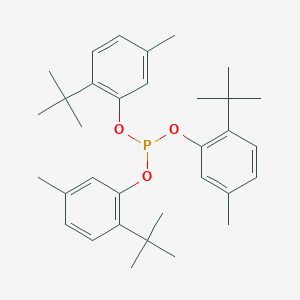
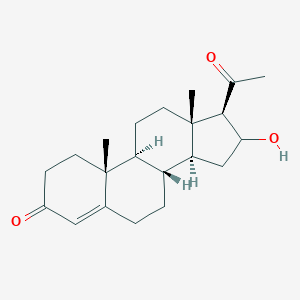
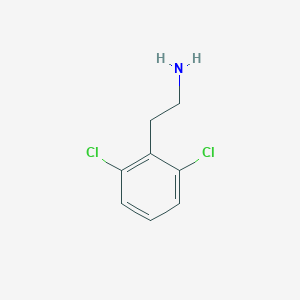
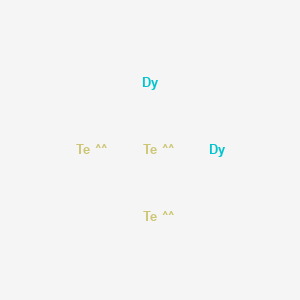
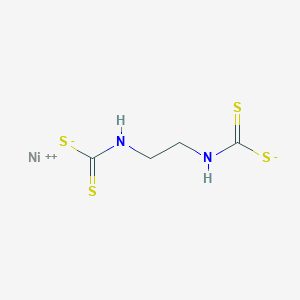

![(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]](/img/structure/B84842.png)

